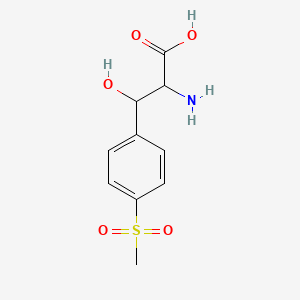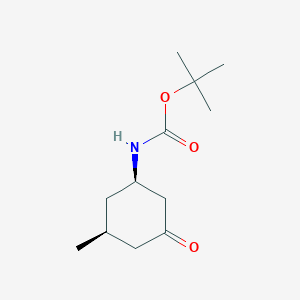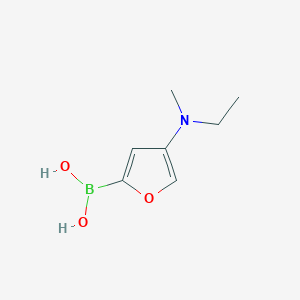
3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with an amino group and a pyridin-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the condensation of 2-chloromethylpyridine with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-amine: A simpler analog with similar reactivity but lacking the pyridin-2-ylmethyl substituent.
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with a fused pyrazole ring.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a fused pyrrole ring.
Uniqueness
3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-amino-1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8,12H2 |
Clave InChI |
XRRFTBXMSNEMSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)



![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)








![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
